(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride
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Overview
Description
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride is a heterocyclic compound that features a fused ring system containing both furan and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR)-Octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
- tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate
Uniqueness
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1 |
InChI Key |
MUTOTNHAALJLOI-ZJLYAJKPSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCO2)NC1.Cl |
Canonical SMILES |
C1CC2C(CCO2)NC1.Cl |
Origin of Product |
United States |
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